REACTION_CXSMILES
|
N1C=CC=CC=1S[C:8](=[O:13])[CH2:9][CH2:10][C:11]#[CH:12].[CH:14]1([Mg]Br)[CH2:18][CH2:17][CH2:16][CH2:15]1.Cl>C1COCC1>[CH:14]1([C:8](=[O:13])[CH2:9][CH2:10][C:11]#[CH:12])[CH2:18][CH2:17][CH2:16][CH2:15]1
|
Name
|
pent-4-ynethioic acid S-pyridin-2-yl ester
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)SC(CCC#C)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[Mg]Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to −50° C
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 2×200 mL diethyl ether
|
Type
|
WASH
|
Details
|
The organics were then washed with 300 mL of 1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Mg SO4
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(CCC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |